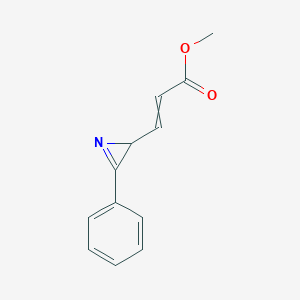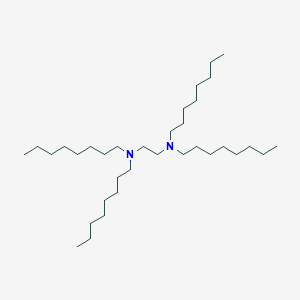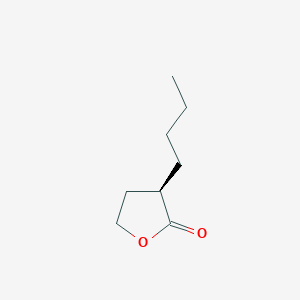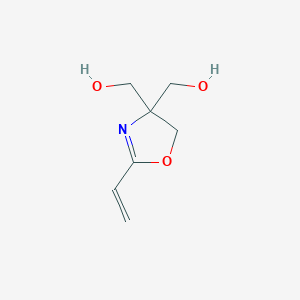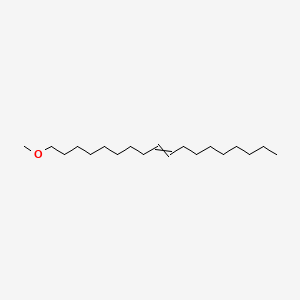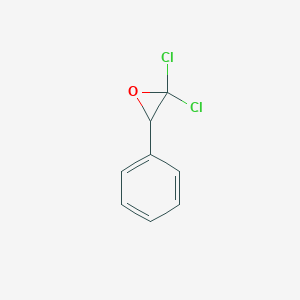
2,2-Dichloro-3-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its two chlorine atoms and a phenyl group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dichloro-3-phenyloxirane can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide. The reaction proceeds under mild conditions and yields the desired epoxide.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of styrene oxide. This process requires controlled reaction conditions to ensure the selective addition of chlorine atoms to the oxirane ring without affecting the phenyl group.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3-phenyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form 2-chloro-3-phenyloxirane or 3-phenyloxirane.
Oxidation: Oxidative cleavage of the oxirane ring can yield phenylglyoxal or other related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Major Products
Nucleophilic Substitution: Substituted phenyl oxiranes.
Reduction: Partially or fully dechlorinated oxiranes.
Oxidation: Phenylglyoxal and related aldehydes or ketones.
Applications De Recherche Scientifique
2,2-Dichloro-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-3-phenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. The presence of chlorine atoms enhances the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene Oxide: Lacks chlorine atoms, making it less reactive.
2-Chloro-3-phenyloxirane: Contains only one chlorine atom, resulting in different reactivity.
3-Phenyloxirane: No chlorine atoms, leading to lower electrophilicity.
Uniqueness
2,2-Dichloro-3-phenyloxirane is unique due to its dual chlorine substitution, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering diverse reactivity patterns for the formation of complex molecules.
Propriétés
Numéro CAS |
54376-20-4 |
|---|---|
Formule moléculaire |
C8H6Cl2O |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
2,2-dichloro-3-phenyloxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11-8)6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
KKFZNBVWTDQFIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


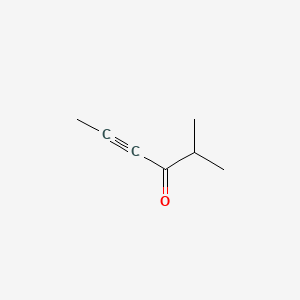
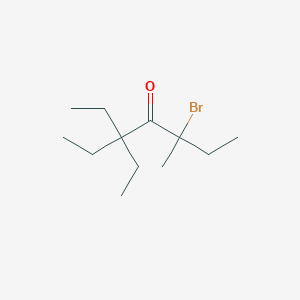
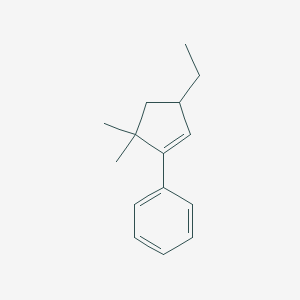
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
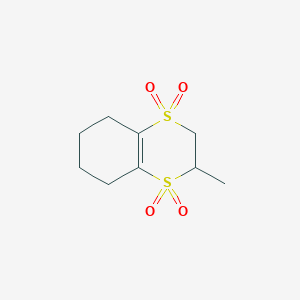
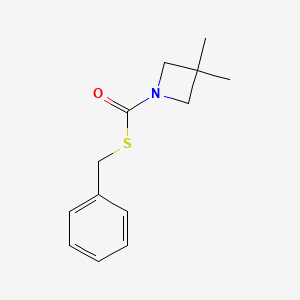
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
